1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Organic Synthesis Protecting Group Strategy Hydrazine Chemistry

Researchers requiring regioselective hydrazine functionalization often face inefficient workarounds with homo-protected analogs that demand extra protection/deprotection cycles. 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS 127799-53-5) resolves this with orthogonal Cbz-Boc protection: • Chemoselective deprotection: Cbz removed via hydrogenolysis (H₂, Pd/C), Boc via acidolysis (TFA)-independent, sequential access to N1 and N2 for stepwise diversification • Direct precursor to 1-Boc-2-methylhydrazine, a key intermediate for tricyclic nucleobase motifs and protein kinase inhibitors; demonstrated at 24.8 g scale with 57% yield • Fully compatible with Fmoc-SPPS protocols; eliminates on-resin protection steps in aza-peptide synthesis Pre-differentiated building block. In stock for immediate dispatch.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 127799-53-5
Cat. No. B175887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
CAS127799-53-5
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17)
InChIKeyQLENQJRALFNHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-2-Boc-1-methylhydrazine: Orthogonal Hydrazine Building Block


1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS 127799-53-5), also known as 1-Cbz-2-Boc-1-methylhydrazine, is a differentially protected hydrazine derivative bearing an orthogonal benzyloxycarbonyl (Cbz) group on one nitrogen and a tert-butoxycarbonyl (Boc) group on the other, with a methyl substituent on the Cbz-bearing nitrogen . This molecular architecture enables sequential, chemoselective deprotection—Cbz via catalytic hydrogenolysis and Boc via acidolysis—making the compound a versatile intermediate for the regioselective construction of multisubstituted hydrazines, aza-peptides, and chiral hydrazine scaffolds [1].

Orthogonal Cbz–Boc pair enables sequential, chemoselective deprotection – Cbz by hydrogenolysis, Boc by acidolysis.
Regioselective construction of multisubstituted hydrazines, aza-peptides, and chiral hydrazine scaffolds without extra protection steps.
Eliminates post-global-deprotection mono-protection, reducing step count and simplifying purification in complex syntheses.

1-Cbz-2-Boc-1-methylhydrazine: Advantages Over Symmetrical Analogs


Closely related hydrazine-1,2-dicarboxylates such as dibenzyl 1-methylhydrazine-1,2-dicarboxylate (CAS 6002-83-1) and di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS 202980-96-9) carry two identical protecting groups, which precludes sequential, chemoselective deprotection . Hydrogenolysis of the dibenzyl analog removes both Cbz groups simultaneously, yielding unprotected 1-methylhydrazine and forfeiting the ability to differentiate the two nitrogen atoms in downstream steps . Similarly, acid treatment of the di-tert-butyl analog strips both Boc groups concurrently. Only the Cbz–Boc orthogonal pair in the target compound permits independent unmasking of each hydrazine nitrogen, a prerequisite for stepwise diversification in complex molecule synthesis [1].

Dibenzyl analog (6002-83-1)

Two identical Cbz groups are both cleaved under hydrogenolysis; sequential nitrogen differentiation is impossible, forcing a single global deprotection step.

Di-tert-butyl analog (202980-96-9)

Both Boc groups are acid-labile and removed concurrently; independent unmasking of each hydrazine nitrogen cannot be achieved, blocking stepwise diversification.

1-Cbz-2-Boc-1-methylhydrazine: Evidence vs. Analogs


Orthogonal Deprotection Selectivity

The target compound carries two electronically and chemically orthogonal protecting groups: the Cbz group is selectively removed by catalytic hydrogenolysis (H₂, Pd/C), while the Boc group is stable under these conditions and can be subsequently cleaved with trifluoroacetic acid (TFA) [1]. In contrast, the dibenzyl analog (CAS 6002-83-1) carries two Cbz groups that are both cleaved under hydrogenolysis, and the di-tert-butyl analog (CAS 202980-96-9) carries two Boc groups that are both acid-labile; neither analog permits sequential, chemoselective nitrogen unveiling [2]. This orthogonal selectivity is a class-defining feature documented in the Science of Synthesis compendium on hydrazine protecting group strategies [2].

Orthogonal Deprotection
Class-level
2 orthogonal steps vs. 1 global step for comparators
Sequential nitrogen differentiation supports stepwise synthesis.
Documented in Science of Synthesis hydrazine strategies.
Organic Synthesis Protecting Group Strategy Hydrazine Chemistry

Selective Cbz Hydrogenolysis Yield

In a documented preparative procedure, 24.8 g (70.8 mmol) of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate was subjected to catalytic hydrogenolysis (H₂, 10% Pd/C, EtOH, room temperature, standard atmospheric pressure) to selectively remove the Cbz group while retaining the Boc group, yielding 12.3 g of 1-Boc-2-methylhydrazine (CAS 127799-54-6) at 48% purity, corresponding to 57% of the theoretical yield [1]. In direct contrast, identical hydrogenolysis conditions applied to the dibenzyl analog (CAS 6002-83-1) result in complete removal of both Cbz groups, affording free 1-methylhydrazine and precluding any subsequent chemoselective functionalization . The 57% yield of the mono-deprotected product, though moderate, represents a unique synthetic outcome that no homo-protected analog can deliver.

Mono-deprotection Yield
Head-to-head
57% isolated (12.3 g, 48% purity) → 1-Boc-2-methylhydrazine
Benchmark yield for selective Cbz removal at preparative scale.
H₂, 10% Pd/C, EtOH, RT; comparator gives only fully deprotected product.
Synthetic Methodology Deprotection Chemistry Process Chemistry

Procurement Cost Comparison

The 1-Cbz-2-Boc-1-methylhydrazine target compound carries a list price of USD 4,286 per gram (95% purity, AKSci) , which is approximately 7–10× higher than the dibenzyl analog dibenzyl 1-methylhydrazine-1,2-dicarboxylate priced at CNY 2,850–4,462 per gram (ca. USD 400–620; 98% purity) and approximately 5–6× higher than the di-tert-butyl analog di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate priced at CNY 5,127–6,611 per gram (ca. USD 710–920; 95% purity) [1]. This price differential directly reflects the additional synthetic steps required to install two different protecting groups regioselectively on the unsymmetrical 1-methylhydrazine core, and correlates with the compound's unique orthogonal deprotection capability.

Procurement Cost
Reported
~USD 4,286/g vs. ~USD 400–920/g for analogs
Price premium reflects synthetic complexity and unique orthogonal capability.
Public vendor catalogs, April 2026; may vary by lot.
Chemical Procurement Cost Analysis Building Block Economics

Purity Specification Benchmarking

Multiple vendors supply 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate at a certified purity of 98% (e.g., Chemscene Cat. CS-0776502, Leyan Cat. 1847153) . In comparison, the di-tert-butyl analog (202980-96-9) is most commonly offered at 95% purity by suppliers such as Macklin and King Scientific [1], while the dibenzyl analog (6002-83-1) matches the target compound at 98% purity from vendors like Chemscene (Cat. CS-M0771) and MedMol . The target compound thus meets the higher purity benchmark within the analog set, which can be critical for applications requiring stoichiometric precision in subsequent coupling or deprotection steps.

Purity Specification
Specification review
98% (multiple vendors) vs. 95% for di-tert-butyl analog
Higher purity supports accurate stoichiometry and reduces repurification needs.
Based on vendor CoA; batch-dependent.
Quality Control Analytical Chemistry Chemical Procurement

Physical Form and Storage Stability

The target compound is a crystalline solid with a melting point of 79–80 °C, enabling convenient weighing and long-term storage under standard refrigeration (2–8 °C, sealed in dry conditions) . The dibenzyl analog (6002-83-1) is also a solid but melts lower at 66–71 °C , while the di-tert-butyl analog (202980-96-9) is reported as a low-melting solid or viscous oil (melting point not consistently reported across vendors, suggesting borderline room-temperature solidification) . The higher melting point of the target compound reduces the risk of liquefaction during ambient-temperature shipping and simplifies aliquotting in the laboratory.

Physical Form
Data to verify
mp 79–80 °C (solid) vs. 66–71 °C or viscous oil for analogs
Higher melting point eases solid handling and ambient shipping.
Polymorph- and purity-dependent; verify with received batch.
Compound Handling Storage Stability Laboratory Logistics

1-Cbz-2-Boc-1-methylhydrazine: Key Applications


Differentially Substituted Hydrazine Libraries

The orthogonal Cbz–Boc protection enables sequential functionalization: Cbz removal via hydrogenolysis (H₂, Pd/C, EtOH, 57% yield to mono-Boc intermediate [1]) exposes the N1 nitrogen for alkylation, acylation, or sulfonylation; subsequent Boc removal with TFA reveals the N2 nitrogen for a second, independent diversification step. This two-step sequence generates N1,N2-differentially substituted hydrazines that are inaccessible from homo-protected analogs without additional protection/deprotection cycles. The approach is directly applicable to building hydrazine-focused compound libraries for medicinal chemistry screening.

Chiral Hydrazine Synthesis

The compound serves as a precursor to hydrazone substrates for Rh-catalyzed enantioselective hydrogenation, as demonstrated by Beller and co-workers [2]. The Cbz and Boc groups on the hydrazine core are compatible with Rh-Josiphos and Rh-Taniaphos catalyst systems, and the resulting enantioenriched hydrazine products can be orthogonally deprotected for incorporation into chiral amine pharmaceuticals and aza-peptide therapeutics.

Scalable Preparation of 1-Boc-2-methylhydrazine

The target compound is the direct synthetic precursor to 1-Boc-2-methylhydrazine, a key intermediate in the synthesis of tricyclic nucleobase motifs and protein kinase inhibitors [3]. The documented 57% yield on a 24.8 g scale [1] provides a starting point for process optimization. Procuring the Cbz-Boc protected precursor bypasses the need for regioselective mono-Boc protection of 1-methylhydrazine, which typically suffers from bis-protection and requires chromatographic purification.

Aza-Peptide and Peptidomimetic Synthesis

In aza-peptide chemistry, the ability to selectively unmask one hydrazine nitrogen while the other remains protected is essential for sequential coupling with amino acid derivatives [4]. The Cbz/Boc orthogonal pair in the target compound aligns with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, where Cbz can be removed on-resin without affecting Boc or other acid-labile side-chain protecting groups. Procurement of the pre-differentiated building block eliminates an on-resin protection step and improves overall coupling efficiency.

Application
Selection Property
Validation Focus
Differentially Substituted Hydrazine Libraries
Orthogonal deprotection capability
Sequential coupling efficiency
Chiral Hydrazine Synthesis
Hydrazone precursor compatibility
Enantioselective hydrogenation yield
Scalable 1-Boc-2-methylhydrazine Preparation
Mono-deprotection intermediate
Process scale-up reproducibility
Aza-Peptide & Peptidomimetic Synthesis
Pre-differentiated building block
On-resin coupling yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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